3,3',4,4',5,5'-Hexachlorobiphenyl

説明

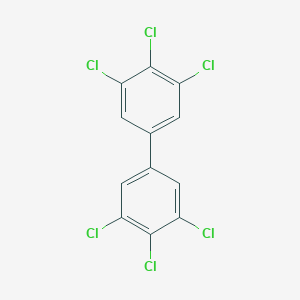

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLICBPIXDOFFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038314 |

Source

|

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] |

Source

|

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000058 [mmHg] |

Source

|

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32774-16-6 |

Source

|

| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169): Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological profile of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169). PCB-169 is a coplanar ("dioxin-like") polychlorinated biphenyl congener of significant environmental and toxicological interest due to its persistence, bioaccumulation, and high toxicity.[1] This document details common synthetic routes, including the Ullmann condensation and Suzuki coupling, and presents key physicochemical and toxicological data in a structured format. Furthermore, it outlines a typical analytical workflow for the identification and quantification of PCB-169 and illustrates the primary signaling pathway through which it exerts its toxic effects, the Aryl Hydrocarbon Receptor (AhR) pathway.

Synthesis of this compound (PCB-169)

The synthesis of specific PCB congeners like PCB-169 requires regioselective methods to control the position of chlorine atoms on the biphenyl backbone. The industrial production of PCBs via direct chlorination of biphenyl results in complex mixtures and is not suitable for obtaining pure congeners.[2] Laboratory-scale synthesis of PCB-169 is typically achieved through cross-coupling reactions.

Ullmann Condensation

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-promoted coupling of two aryl halide molecules.[3][4] For the synthesis of PCB-169, 1,2,3-trichloro-5-iodobenzene would be the starting material.

Experimental Protocol: Ullmann Condensation (General Procedure)

A detailed experimental protocol for the Ullmann condensation to synthesize a related sterically hindered PCB is provided below, which can be adapted for PCB-169.

-

Materials: 1,2,3-trichloro-5-iodobenzene, activated copper bronze, sand.

-

Procedure:

-

In a sealed glass ampoule flushed with nitrogen, combine 1,2,3-trichloro-5-iodobenzene (1.0 equivalent) and activated copper bronze (2.0 equivalents).

-

Heat the mixture in a sand bath at approximately 230°C for an extended period (e.g., 7 days).[5]

-

After cooling to room temperature, the contents of the ampoule are extracted with a suitable solvent, such as boiling dichloromethane.[5]

-

The combined extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

-

Diagram: Ullmann Condensation for PCB-169 Synthesis

Caption: Ullmann condensation for PCB-169 synthesis.

Suzuki Coupling

The Suzuki coupling is a more modern and often higher-yielding alternative to the Ullmann reaction. It involves the palladium-catalyzed cross-coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide.[6][7][8] For PCB-169, this could involve the coupling of 3,4,5-trichlorophenylboronic acid with 1-bromo-3,4,5-trichlorobenzene.

Experimental Protocol: Suzuki Coupling (General Procedure)

The following is a general procedure for a Suzuki coupling reaction that can be adapted for the synthesis of PCB-169.

-

Materials: 3,4,5-trichlorophenylboronic acid, 1-bromo-3,4,5-trichlorobenzene, Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), a base (e.g., K2CO3 or CsF), and a suitable solvent (e.g., dioxane, toluene).[9][10]

-

Procedure:

-

To a reaction vessel, add the 3,4,5-trichlorophenylboronic acid (1.0-1.2 equivalents), 1-bromo-3,4,5-trichlorobenzene (1.0 equivalent), the palladium catalyst (e.g., 2-3 mol%), and the base (e.g., 2.0 equivalents).[9]

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent is added, and the mixture is heated to a temperature typically between 80-110°C.[9][10]

-

The reaction is monitored for completion using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

-

Diagram: Suzuki Coupling for PCB-169 Synthesis

Caption: Suzuki coupling for PCB-169 synthesis.

Physicochemical and Toxicological Properties

The properties of PCB-169 are summarized in the tables below. Its coplanar structure allows it to adopt a conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), leading to high-affinity binding to the aryl hydrocarbon receptor (AhR).[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₆ | [11] |

| Molecular Weight | 360.88 g/mol | [3] |

| Melting Point | 201-202 °C | [3] |

| Boiling Point | No data | [3] |

| Water Solubility | 0.00031 - 0.00656 mg/L (calculated) | [3] |

| Vapor Pressure | 9.0 x 10⁻⁷ mm Hg at 25°C | [3] |

| Log Kₒw | 7.408 | [3] |

| Log Kₒc | 6.60 | [3] |

Toxicological Properties

| Property | Description | Reference |

| Toxicity Summary | A skin and eye irritant. Evidence of reproductive and developmental toxicity. Causes gross and histopathological changes to the liver in high-dose animal studies. | [11] |

| Carcinogenicity | Polychlorinated biphenyls as a class are classified as Group B2, probable human carcinogens. | [12] |

| Mechanism of Toxicity | Binds with high affinity to the Aryl Hydrocarbon Receptor (AhR), leading to a range of "dioxin-like" toxic responses. | [1] |

| Exposure Routes | Oral, inhalation, and dermal. | |

| Health Effects | Skin conditions such as chloracne and rashes are common with PCB exposure. Prolonged exposure can lead to liver and nervous system damage. | [12] |

Experimental Protocols: Analysis of PCB-169

The analysis of PCB-169 in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis.

Experimental Workflow: PCB-169 Analysis

Caption: General workflow for PCB-169 analysis.

Methodology:

-

Sample Extraction: PCBs are extracted from the sample matrix using an appropriate solvent or combination of solvents.[8]

-

Cleanup: The extract is subjected to a cleanup procedure, often involving column chromatography, to remove interfering compounds.[8]

-

Instrumental Analysis: The cleaned extract is analyzed by gas chromatography (GC). A high-resolution capillary column is used to separate the individual PCB congeners.[8]

-

Detection: An electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) is used for detection. MS provides more definitive identification based on the mass-to-charge ratio of the molecule and its fragments.[13][14]

-

Quantification: The concentration of PCB-169 is determined by comparing its peak area in the chromatogram to that of a certified reference standard.[13]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

PCB-169 exerts its toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][15][16]

Diagram: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pathway Description:

-

Ligand Binding: In the cytoplasm, PCB-169 binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic protein complex including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[17]

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[18]

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[18] This binding initiates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), leading to the toxic effects associated with PCB-169.

References

- 1. This compound | 1336-36-3 | Benchchem [benchchem.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. rsc.org [rsc.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C12H4Cl6 | CID 36231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]

- 13. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pcb.unitar.org [pcb.unitar.org]

- 15. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169): A Comprehensive Technical Guide

CAS Number: 32774-16-6

This technical guide provides an in-depth overview of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169), a persistent and toxic environmental contaminant. The information is tailored for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, toxicological effects, mechanism of action, and analytical methodologies.

Physicochemical Properties

PCB-169 is a synthetic organochlorine compound belonging to the polychlorinated biphenyl (PCB) family. Its chemical structure consists of a biphenyl backbone with six chlorine atoms attached at the 3,3',4,4',5,5' positions. This specific arrangement of chlorine atoms confers a planar geometry to the molecule, which is a key determinant of its "dioxin-like" toxicity.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₆ | [1][2][3] |

| Molecular Weight | 360.88 g/mol | [1][2][3] |

| CAS Number | 32774-16-6 | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 202 °C | [5] |

| Boiling Point | 436.6 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Water Solubility | Low | [6] |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) | [7] |

Toxicological Data

PCB-169 is recognized as one of the most toxic PCB congeners, exhibiting a toxicological profile similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[8] Its toxicity is primarily mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR).[8][9]

| Parameter | Species | Route of Exposure | Value | Toxic Effects | Reference |

| LD₅₀ (Lethal Dose, 50%) | Guinea Pig | Oral | 223 µg/kg | Details of toxic effects not reported other than lethal dose value. | [4] |

| TDLo (Lowest Published Toxic Dose) | Mouse | Oral | 58800 µg/kg/28D-C | Liver - multiple effects, Endocrine - other changes, Blood - changes in serum composition. | [4] |

| TDLo (Lowest Published Toxic Dose) | Mammal (unspecified) | Oral | 12700 mg/kg/19W-C | Liver - changes in liver weight, Skin and Appendages - nails, Related to Chronic Data - death. | [4] |

| TDLo (Lowest Published Toxic Dose) | Female | Oral | 37800 µg/kg (during gestation) | Reproductive effects. | [4] |

| Target Organs | - | - | Liver, Endocrine System, Blood, Skin | - | [4] |

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for PCB-169 involves its activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9] This interaction initiates a cascade of molecular events leading to altered gene expression and subsequent toxic responses.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-169.

Experimental Protocols

In Vivo Study of PCB-169 Effects on Hepatic Lipid Metabolism in Mice

This protocol describes an in vivo experiment to assess the impact of PCB-169 on liver lipid metabolism in mice.[4][10]

1. Animal Model:

-

Species: Male C57BL/6 mice.[10]

2. Housing and Diet:

-

Mice are housed under standard laboratory conditions.

-

Animals are divided into groups and fed either a control diet or a high-fat diet.[4]

3. PCB-169 Administration:

-

PCB-169 is dissolved in a suitable vehicle (e.g., corn oil).

-

The solution is administered to the mice via oral gavage at a dose of 5 mg/kg body weight.[4][10]

-

Treatment is administered once a week for a duration of 8 weeks.[10]

4. Endpoint Analysis:

-

Liver Histopathology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Oil Red O) to assess lipid accumulation and signs of non-alcoholic fatty liver disease (NAFLD).[10]

-

Biochemical Analysis: Blood and liver samples are analyzed for levels of triglycerides, total cholesterol, and other relevant lipid markers.

-

Gene Expression Analysis (Transcriptomics): RNA is extracted from liver tissue to analyze the expression of genes involved in lipid synthesis, fatty acid oxidation, and cholesterol metabolism (e.g., Pparγ, Fasn, Aacs, Hmgcr, Lss, Sqle, Pparα, Cpt1).[4]

Generalized Protocol for Acute Oral LD₅₀ Determination in Guinea Pigs

While a specific, detailed protocol for the oral LD₅₀ of PCB-169 in guinea pigs was not found in the search results, a generalized protocol based on standard toxicological testing procedures is provided below.

1. Animal Model:

-

Species: Hartley guinea pigs, weighing 200-250 g.

2. Housing and Acclimation:

-

Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light/dark cycle).

-

A period of acclimation to the laboratory conditions is allowed before the start of the study.

3. Dose Preparation and Administration:

-

PCB-169 is dissolved or suspended in an appropriate vehicle.

-

A range of graded doses is prepared.

-

A single dose is administered to each animal via oral gavage.

4. Observation:

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

-

Observations include changes in behavior, appearance, and body weight.

5. Data Analysis:

-

The number of mortalities at each dose level is recorded.

-

The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Analytical Methodology: Determination of PCB-169 in Soil

The analysis of PCB-169 in environmental matrices like soil requires sensitive and specific analytical methods due to its low concentrations and the complexity of the sample matrix. Isotope dilution high-resolution mass spectrometry (HRMS) is a commonly employed technique.[11]

Caption: Experimental workflow for the analysis of PCB-169 in soil by isotope dilution HRMS.

Metabolism

The metabolism of PCBs is a critical factor influencing their persistence and toxicity. The biotransformation of PCB-169 is generally slow due to its high degree of chlorination and lack of adjacent non-chlorinated carbon atoms. The primary metabolic pathway involves oxidation mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. PCB169 exposure aggravated the development of non-alcoholic fatty liver in high-fat diet-induced male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of liver damage induced by polychlorinated biphenyls (PCB) on cadmium metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Multiple effects of 3,4,5,3',4',5'-hexachlorobiphenyl administration on hepatic cytochrome P450 isozymes and associated mixed-function oxidase activities in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PCB169 exposure aggravated the development of non-alcoholic fatty liver in high-fat diet-induced male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. louisville.edu [louisville.edu]

The Toxic Equivalency of 3,3',4,4',5,5'-Hexachlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxic equivalency factor (TEF) of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169), a dioxin-like polychlorinated biphenyl (PCB) of significant toxicological concern. This document outlines the quantitative TEF values, details the experimental protocols for their determination, and illustrates the key signaling pathways and experimental workflows involved.

Quantitative Data: Toxic Equivalency Factors for PCB-169 and Related Compounds

The toxicity of individual dioxin-like compounds is expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. The World Health Organization (WHO) has established TEFs for various dioxin-like compounds, including PCBs, through comprehensive reviews of toxicological data.

In 2005, the WHO assigned this compound (PCB-169) a TEF of 0.03 .[1] A subsequent re-evaluation in 2022, employing a more data-driven Bayesian approach, resulted in a new "Best-Estimate" TEF (BE-TEF) of 0.005 for PCB-169.[1][2] It is important to note that for regulatory purposes, the 2005 TEF values may still be in use in some jurisdictions. The 2022 expert panel recommended retaining the 2005 TEF values for mono-ortho PCBs due to limited and heterogeneous data for these specific congeners.[2][3][4]

The following table summarizes the TEF values for PCB-169 and other selected non-ortho substituted PCBs.

| Compound | PCB Congener | WHO 1998 TEF | WHO 2005 TEF | WHO 2022 BE-TEF |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB-77 | 0.0001 | 0.0001 | 0.0003 |

| 3,4,4',5-Tetrachlorobiphenyl | PCB-81 | 0.0001 | 0.0003 | 0.006 |

| 3,3',4,4',5-Pentachlorobiphenyl | PCB-126 | 0.1 | 0.1 | 0.05 |

| This compound | PCB-169 | 0.01 | 0.03 | 0.005 |

Core Toxicological Mechanism: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of PCB-169 and other dioxin-like compounds is primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is depicted below.

Pathway Description:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. PCB-169, acting as a ligand, enters the cell and binds to the AhR.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription and Toxic Response: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of "dioxin-responsive" genes, including cytochrome P450 enzymes like CYP1A1. The altered expression of these genes disrupts normal cellular processes, leading to a wide range of toxic effects.

Experimental Protocols for TEF Determination

The determination of a TEF value relies on a comprehensive evaluation of data from numerous in vivo and in vitro studies that assess the relative potency (ReP) of a compound compared to TCDD. Below are detailed descriptions of representative experimental protocols.

In Vivo Relative Potency (ReP) Studies

Objective: To determine the relative potency of PCB-169 to induce a specific toxic or biochemical endpoint in a whole organism compared to TCDD.

General Protocol (based on OECD Test Guidelines, e.g., TG 407, 408):

-

Animal Model Selection: A rodent species, typically rats (e.g., Sprague-Dawley or Wistar strains) or mice (e.g., C57BL/6), is selected. The choice of species and strain is critical and should be justified based on historical data and sensitivity to dioxin-like compounds.

-

Dose Selection and Administration:

-

A minimum of three dose levels of PCB-169 and TCDD are used, along with a vehicle control group.

-

Dose levels are selected to elicit a clear dose-response relationship for the chosen endpoint, from a no-observed-adverse-effect-level (NOAEL) to a level causing a significant response.

-

Administration is typically via the oral route (gavage or dietary) to mimic the primary route of human exposure.

-

-

Study Duration: The duration of the study can range from short-term (e.g., 28 days) to sub-chronic (e.g., 90 days), depending on the endpoint being evaluated.

-

Endpoint Measurement: A variety of endpoints can be assessed, including:

-

Biochemical endpoints: Induction of hepatic enzymes such as ethoxyresorufin-O-deethylase (EROD) activity (a marker for CYP1A1 induction), porphyria, and alterations in vitamin A levels.

-

Immunotoxicity: Thymic atrophy, suppression of immune cell populations, and altered immune responses.

-

Reproductive and Developmental Toxicity: Effects on fertility, litter size, and developmental abnormalities in offspring.

-

Carcinogenicity: Tumor formation in long-term bioassays.

-

-

Data Analysis:

-

Dose-response curves are generated for both PCB-169 and TCDD for each endpoint.

-

The effective dose that produces a 50% maximal response (ED50) is calculated for each compound.

-

The ReP is calculated as the ratio of the ED50 of TCDD to the ED50 of PCB-169: ReP = ED50 (TCDD) / ED50 (PCB-169)

-

In Vitro Relative Potency (ReP) Assays

In vitro assays offer a high-throughput and cost-effective means to screen for dioxin-like activity and contribute to the overall weight of evidence for TEF determination.

Objective: To measure the induction of CYP1A1 enzyme activity in cultured cells following exposure to PCB-169.

Protocol:

-

Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE or the mouse hepatoma cell line Hepa-1c1c7, is cultured under standard conditions.

-

Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of PCB-169 and TCDD for a defined period (e.g., 24-72 hours). A solvent control (e.g., DMSO) is also included.

-

EROD Assay:

-

The cell culture medium is replaced with a reaction buffer containing the substrate 7-ethoxyresorufin.

-

CYP1A1 in the cells metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.

-

The fluorescence of resorufin is measured over time using a plate reader.

-

-

Data Analysis:

-

The rate of resorufin production is calculated and normalized to the total protein content of the cells.

-

Concentration-response curves are generated, and the effective concentration that produces 50% of the maximal EROD induction (EC50) is determined for both compounds.

-

The ReP is calculated as: ReP = EC50 (TCDD) / EC50 (PCB-169)

-

Objective: To quantify the AhR-mediated transcriptional activation by PCB-169 using a reporter gene assay.[5][6]

Protocol:

-

Cell Line: A genetically modified cell line (e.g., H1L6.1c3 mouse hepatoma cells) that contains the firefly luciferase reporter gene under the control of Dioxin Responsive Elements (DREs) is used.[5]

-

Exposure: The cells are exposed to various concentrations of PCB-169 and TCDD for a specific duration (e.g., 24 hours).

-

Luciferase Assay:

-

The cells are lysed, and a substrate for the luciferase enzyme is added.

-

The light produced by the luciferase reaction is measured using a luminometer. The amount of light is directly proportional to the level of AhR activation.[7]

-

-

Data Analysis:

-

Concentration-response curves are generated for both PCB-169 and TCDD.

-

The EC50 values are determined, and the ReP is calculated in the same manner as for the EROD assay.

-

Experimental Workflow for TEF Determination

The derivation of a TEF is a multi-step, evidence-based process that integrates data from numerous studies. The general workflow is illustrated below.

Workflow Description:

-

Compound Selection: A specific dioxin-like compound, such as PCB-169, is identified for TEF evaluation.

-

Data Generation: A comprehensive body of scientific literature is reviewed, and new studies may be conducted to generate data on the compound's toxicity. This includes a variety of in vivo and in vitro experiments assessing different endpoints.

-

Relative Potency Calculation: For each individual study, the ReP of the compound relative to TCDD is calculated based on the dose-response data.

-

Database Compilation: The RePs from all available studies are compiled into a large database.

-

Data Weighting and Integration: The quality, relevance, and uncertainty of each study are critically evaluated. More recent approaches, such as the one used for the 2022 WHO re-evaluation, employ systematic and quantitative weighting frameworks and Bayesian meta-analysis to integrate the data.[3][8][9][10]

-

Expert Panel Review: An international panel of experts, such as that convened by the WHO, reviews the entire database and the integrated analysis.

-

TEF Assignment: Based on the weight of evidence from all available data and expert judgment, a single TEF value is assigned to the compound. This value represents a consensus on the compound's toxic potency relative to TCDD.

This technical guide provides a comprehensive overview of the toxic equivalency of this compound, from its quantitative TEF value to the intricate experimental and procedural details involved in its determination. This information is crucial for accurate risk assessment and for guiding future research in toxicology and drug development.

References

- 1. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 2. The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls | ToxStrategies [toxstrategies.com]

- 3. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. policycommons.net [policycommons.net]

- 7. biodetectionsystems.com [biodetectionsystems.com]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. A multi-tiered hierarchical Bayesian approach to derive toxic equivalency factors for dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Uses of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4',5,5'-Hexachlorobiphenyl, designated as PCB-169, is a specific congener of polychlorinated biphenyls (PCBs). Historically, PCBs were not produced or used as individual congeners but rather as complex technical mixtures. These mixtures, sold under various trade names, most notably "Aroclor" in North America, were valued for their chemical stability, non-flammability, and electrical insulating properties. Consequently, they found widespread use in a variety of industrial applications. PCB-169, due to its specific chlorine substitution pattern, is a non-ortho substituted, coplanar PCB, a structural characteristic that imparts significant toxicological properties, making it one of the most potent "dioxin-like" PCB congeners. This guide provides a comprehensive overview of the historical industrial applications of PCB mixtures containing PCB-169, its physicochemical properties, relevant toxicological testing protocols, and the primary signaling pathway through which it exerts its biological effects.

Historical Industrial Applications

PCBs were synthesized and utilized as mixtures of congeners. The primary applications of these mixtures were in "closed" and "partially closed" systems where their stability and insulating properties were paramount. While specific applications were not designated for PCB-169 alone, it was a component of the more highly chlorinated Aroclor mixtures.

The principal historical uses of PCB-containing mixtures included:

-

Dielectric Fluids: In electrical transformers and capacitors, PCBs served as a coolant and insulating fluid due to their high dielectric constant and thermal conductivity.

-

Heat Transfer Fluids: Their stability at high temperatures made them ideal for use in industrial heat transfer systems.

-

Hydraulic Fluids: In specialized hydraulic systems, their non-flammability was a critical safety feature.

-

Plasticizers: PCBs were added to paints, plastics, and rubber products to increase their flexibility and durability.

-

Carbonless Copy Paper: Microencapsulated PCBs were used in the production of carbonless copy paper.

Data Presentation: Physicochemical Properties and Presence in Commercial Mixtures

The properties of this compound and its presence in commercial Aroclor mixtures are summarized below.

| Property | Value |

| IUPAC Name | 3,3',4,4',5,5'-Hexachloro-1,1'-biphenyl |

| CAS Number | 32774-16-6 |

| Molecular Formula | C₁₂H₄Cl₆ |

| Molecular Weight | 360.88 g/mol |

| Physical State | Colorless crystalline solid |

| Water Solubility | 0.0004 mg/L at 25°C |

| Vapor Pressure | 7.7 x 10⁻⁸ mmHg at 25°C |

| Log Kₒw (Octanol-Water) | 7.36 |

Table 1: Physicochemical Properties of this compound (PCB-169)

| Aroclor Mixture | Percent Chlorine | Approximate Weight Percent of Hexachlorobiphenyls (C₁₂H₄Cl₆) |

| 1254 | 54% | 49% |

| 1260 | 60% | 38% |

| 1262 | 62% | 22% |

| 1268 | 68% | 4% |

Table 2: Approximate Weight Percent of Hexachlorobiphenyl Homologues in Various Aroclor Mixtures. Note: This table indicates the percentage of all hexachlorobiphenyl isomers within the mixture, not specifically PCB-169. The concentration of individual congeners like PCB-169 within these homolog groups is generally low.

Experimental Protocols

Due to its pronounced "dioxin-like" toxicity, PCB-169 has been the subject of numerous toxicological studies. Below is a representative experimental protocol for an in vivo developmental toxicity study in rats, based on established methodologies for assessing the effects of dioxin-like compounds.

Representative Developmental Toxicity Study Protocol for PCB-169 in Rats

1. Objective: To assess the potential developmental toxicity of this compound (PCB-169) in rats following in utero and lactational exposure.

2. Test System:

-

Species: Sprague-Dawley rats.

-

Age: Young adults (8-10 weeks old) at the start of dosing.

-

Source: Certified commercial breeder.

-

Housing: Housed in standard polycarbonate cages with certified bedding. Maintained under controlled conditions of temperature (22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.

-

Diet: Fed a standard certified laboratory rodent diet and provided with filtered tap water ad libitum.

3. Test Substance and Dosing:

-

Test Substance: this compound (PCB-169), purity >99%.

-

Vehicle: Corn oil containing 2.5% acetone.

-

Dose Levels: A minimum of three dose levels and a concurrent vehicle control group. Dose selection should be based on range-finding studies and aim to establish a no-observed-adverse-effect-level (NOAEL) and a lowest-observed-adverse-effect-level (LOAEL). Example dose levels could be 0.1, 0.5, and 2.5 µg/kg body weight/day.

-

Administration: Oral gavage.

-

Dosing Period: Dams are dosed daily from gestation day 6 through postnatal day 21.

4. Experimental Design:

-

Mating: Following a one-week acclimation period, females are mated with proven male breeders. The day of vaginal plug or sperm detection is designated as gestation day 0.

-

Group Assignment: Pregnant dams are randomly assigned to the dose groups.

-

Litter Standardization: On postnatal day 4, litters are culled to eight pups (four males and four females, if possible) to ensure uniform lactation exposure.

5. Endpoints and Observations:

-

Maternal Observations:

-

Clinical signs of toxicity (daily).

-

Body weight (gestation days 0, 6, 13, 20, and postnatal days 0, 4, 7, 14, 21).

-

Food consumption (weekly).

-

-

Developmental Observations (Pups):

-

Viability and clinical signs (daily).

-

Body weight (postnatal days 0, 4, 7, 14, 21).

-

Anogenital distance (postnatal day 0).

-

Pinna detachment and eye opening (daily).

-

Motor activity (e.g., open field test on postnatal day 17).

-

Auditory startle response (postnatal day 22).

-

Sexual maturation (vaginal opening in females, balano-preputial separation in males).

-

-

Necropsy and Tissue Collection:

-

On postnatal day 21, dams and a subset of pups are euthanized.

-

Gross pathological examination of all animals.

-

Organ weights (liver, thymus, spleen, kidneys, brain, and reproductive organs) are recorded for dams and pups.

-

Tissue samples are collected for histopathological examination (e.g., liver, thymus, thyroid) and for analysis of PCB-169 concentrations.

-

6. Data Analysis:

-

Statistical analysis is performed to compare the treated groups with the control group for all endpoints. Appropriate statistical methods (e.g., ANOVA, Dunnett's test, Chi-square test) are used depending on the data type.

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for PCB-169 is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The following diagram illustrates the canonical AhR signaling pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB-169.

Experimental Workflow for PCB-169 Analysis in Tissue

The detection and quantification of PCB-169 in biological matrices require a multi-step analytical process, typically involving gas chromatography-mass spectrometry (GC-MS).

Caption: General experimental workflow for the analysis of PCB-169 in biological tissues.

Conclusion

This compound was never used as a standalone product but was an inherent, highly toxic component of certain commercial PCB mixtures. Its historical presence in industrial applications has led to its persistence in the environment and continued relevance in toxicological research. Understanding its historical uses, physicochemical properties, and mechanisms of toxicity is crucial for assessing the risks associated with legacy PCB contamination and for the development of strategies to mitigate its impact on human and environmental health. The provided protocols and diagrams serve as a foundational guide for researchers and professionals engaged in the study of this significant environmental contaminant.

The Environmental Persistence and Degradation of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4',5,5'-Hexachlorobiphenyl, designated as PCB-169, is a highly persistent and toxic synthetic organochlorine compound. Its unique coplanar structure, lacking ortho-chlorine substitutions, confers "dioxin-like" toxicity, primarily through potent activation of the aryl hydrocarbon receptor (AhR). This technical guide provides an in-depth analysis of the environmental fate of PCB-169, detailing its physicochemical properties that contribute to its profound environmental persistence. It further outlines the primary abiotic and biotic degradation pathways, presents detailed experimental protocols for its study, and quantifies its bioaccumulation potential. The information herein is intended to serve as a comprehensive resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction to PCB-169

Polychlorinated biphenyls (PCBs) are a class of 209 distinct congeners, once widely used in industrial applications for their chemical stability and insulating properties.[1] PCB-169 is a non-ortho substituted, coplanar hexachlorobiphenyl, a structural characteristic that allows it to adopt a planar configuration similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This planarity is key to its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which mediates a cascade of toxic responses.[1] Due to its toxicity, exceptional stability, and propensity to bioaccumulate, PCB-169 is a significant environmental and health concern.

Physicochemical Properties and Environmental Persistence

The environmental longevity of PCB-169 is a direct consequence of its chemical structure and resulting physicochemical properties. It is exceptionally resistant to environmental degradation pathways such as hydrolysis and oxidation.[1][2] Its high lipophilicity and low aqueous solubility drive its partitioning from water into soil, sediments, and biological tissues.

Table 1: Physicochemical Properties of this compound (PCB-169)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₄Cl₆ | [2] |

| Molecular Weight | 360.86 g/mol | [3] |

| Physical State | White solid | [2] |

| Water Solubility | 0.00031 - 0.00656 mg/L (calculated) | [3] |

| Vapor Pressure @ 25°C | 9.0 x 10⁻⁷ mm Hg | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.408 | [3] |

| Henry's Law Constant | Estimated: 4.4 x 10⁻⁴ atm-m³/mol (for Aroclor 1248 avg) | [4] |

The high octanol-water partition coefficient (Log Kₒw) indicates a strong tendency to partition into fatty tissues, which is a primary driver for its bioaccumulation.[1] Its low vapor pressure and water solubility mean that once it enters soil or sediment, it is not readily mobilized or diluted.[1][2]

Environmental Fate and Half-Life

PCB-169 is a ubiquitous environmental contaminant found in air, water, soil, and sediments globally.[1] The atmosphere serves as a primary route for its long-range transport.[1] In aquatic systems, its hydrophobicity causes it to adsorb strongly to organic matter and particulates, leading to its deposition in sediments.[1] This sequestration in sediments significantly increases its persistence.

Table 2: Environmental Half-Life of PCB-169

| Environmental Matrix | Half-Life Estimate | Reference(s) |

| Air | 6000 hours (estimated) | [1] |

| Soil | Months to Years (general PCBs) | [5] |

| Anaerobic Sediment | 9 years | [6] |

| Human Adipose Tissue | 10.4 - 13 years | [7][8] |

Note: Specific half-life data for PCB-169 in all environmental compartments is limited. The values presented are the best available estimates from the literature.

Degradation Pathways

While highly resistant to degradation, PCB-169 can be transformed through several abiotic and biotic processes, albeit typically over very long timescales.

Abiotic Degradation: Photodegradation

Photodegradation, or photolysis, is a key abiotic process for the breakdown of PCBs in the environment, particularly in surface waters and on surfaces exposed to sunlight. This process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds in a process known as reductive dechlorination. The rate and efficiency of photodegradation are influenced by factors such as the presence of photosensitizers, the solvent matrix, and pH.[9] The use of catalysts like titanium dioxide (TiO₂) and oxidants such as hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate of planar PCBs like PCB-169.[10][11]

Caption: Abiotic Photodegradation Pathway of PCB-169.

Biotic Degradation: Microbial Bioremediation

Microbial degradation is a critical pathway for the natural attenuation of PCBs. However, highly chlorinated congeners like PCB-169 are generally resistant to aerobic microbial attack. The most effective biological degradation strategy involves a sequential two-stage process:

-

Anaerobic Reductive Dechlorination: In anoxic environments like deep sediments, anaerobic microorganisms remove chlorine atoms from the biphenyl rings, using the PCBs as electron acceptors.[12] This process primarily removes meta- and para-substituted chlorines, transforming highly chlorinated PCBs into less chlorinated congeners that are more amenable to further degradation.[12][13]

-

Aerobic Oxidative Degradation: The less-chlorinated products of anaerobic dechlorination can then be mineralized by aerobic bacteria. These bacteria utilize biphenyl dioxygenase enzymes to cleave the aromatic rings, ultimately breaking the compound down into simpler molecules like water, carbon dioxide, and chloride ions.[14]

This sequential anaerobic-aerobic approach is considered the most promising bioremediation strategy for sites contaminated with highly chlorinated PCB mixtures.[13][15]

Caption: Sequential Anaerobic-Aerobic Biodegradation of PCBs.

Bioaccumulation and Biomagnification

Due to its high lipophilicity (fat-loving nature) and resistance to metabolic degradation, PCB-169 readily accumulates in the fatty tissues of living organisms, a process known as bioaccumulation. As it moves up the food chain, its concentration increases at each trophic level, a phenomenon called biomagnification. This leads to particularly high concentrations in top predators, including humans.

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a chemical to accumulate in an aquatic organism from the water.[12]

Table 3: Bioaccumulation of PCB-169 in Freshwater Fish

| Organism | Tissue | Maximum Accumulation (µg/g wet weight) after 30 days | Bioconcentration Factor (BCF) | Reference(s) |

| Puntius ticto | Gill | 30.61 | Not specified | [4][16] |

| Intestine | 13.23 | Not specified | [16] | |

| Kidney | 12.50 | Not specified | [16] | |

| Liver | 4.73 | Not specified | [4][16] | |

| Rasbora daniconius | Gill | 7.12 | Not specified | [4] |

| Liver | 0.41 | Not specified | [4] |

Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of PCB-169 is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by a ligand like PCB-169, the complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism but can also generate toxic metabolites.[3][17]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Accurate quantification and study of PCB-169 require robust analytical methods and carefully designed experimental setups.

Protocol: Analysis of PCB-169 in Environmental Samples (Soil/Sediment)

This protocol outlines a standard approach using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly sensitive and selective technique.

1. Sample Preparation and Extraction:

- Weighing: Accurately weigh approximately 5-10 g of a homogenized, dried soil or sediment sample into a centrifuge tube.

- Surrogate Spiking: Spike the sample with a known amount of a labeled surrogate standard (e.g., ¹³C₁₂-PCB-169) to monitor procedural recovery.

- Extraction: Add an appropriate solvent mixture (e.g., hexane:acetone 1:1 v/v). Perform extraction using an established method such as Accelerated Solvent Extraction (ASE), Soxhlet extraction, or ultrasonication.

- Concentration: Concentrate the resulting extract to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.

2. Extract Cleanup:

- Sulfur Removal: If elemental sulfur is present (common in sediments), treat the extract with activated copper granules or powder to remove it.

- Fractionation/Cleanup: Use multi-layered silica gel column chromatography to remove interfering compounds. The column may contain layers of neutral, acidic, and basic silica, as well as alumina.

- Elution: Elute the PCB fraction from the column using a non-polar solvent like hexane.

- Final Concentration: Concentrate the cleaned extract to a final volume (e.g., 50-100 µL) and add a known amount of an internal standard (e.g., ¹³C₁₂-PCB-209) just prior to analysis for accurate quantification.

3. GC-MS/MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: Use a capillary column designed for POPs analysis, such as a DB-5ms or equivalent (e.g., 30-60 m length, 0.25 mm ID, 0.25 µm film thickness).[14][18]

- Injector: Splitless injection at a temperature of ~280-300°C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

- Oven Program: A typical temperature program starts at a low temperature (e.g., 80-100°C), ramps up to an intermediate temperature (e.g., 200°C), and then ramps at a slower rate to a final temperature of ~300-320°C, holding for several minutes to ensure elution of all congeners.[14]

- Mass Spectrometer (MS/MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Timed-Selected Reaction Monitoring (t-SRM) for maximum sensitivity and selectivity.[19]

- Precursor/Product Ions: Monitor at least two specific precursor-to-product ion transitions for PCB-169 for unambiguous identification and quantification.

Protocol: Laboratory-Scale Photodegradation Study

This protocol describes a batch reactor experiment to assess the photocatalytic degradation of PCB-169.

1. Reactor Setup:

- Use a quartz photoreactor to allow for UV light penetration.

- Equip the reactor with a magnetic stirrer for continuous mixing and a port for sample withdrawal.

- Use a simulated sunlight source or a mercury lamp with appropriate filters to control the wavelength of irradiation.

2. Experimental Procedure:

- Prepare Solution: Create an aqueous solution of PCB-169 at a known concentration. Due to its low solubility, a co-solvent like acetonitrile may be required.[10]

- Add Catalyst/Oxidant: If testing photocatalysis, add a specific concentration of TiO₂ (e.g., 25-100 mg/L) to the solution.[9][11] For enhanced oxidation, add H₂O₂.

- Equilibration: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption/desorption equilibrium between the PCB and the catalyst surface.

- Initiate Photolysis: Turn on the light source to start the reaction.

- Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

- Sample Quenching: Immediately filter the samples (if a catalyst is used) and quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate if H₂O₂ is present) and store in the dark until analysis.

- Control Experiments: Run parallel experiments in the dark to account for any non-photolytic losses (e.g., adsorption to reactor walls).

3. Analysis:

- Extract the PCBs from the aqueous samples using a suitable solvent (e.g., hexane).

- Analyze the extracts for the concentration of PCB-169 and potential degradation products using the GC-MS/MS method described in Protocol 7.1.

- Calculate the degradation rate, typically by plotting the natural log of the concentration versus time to determine the pseudo-first-order rate constant.

Protocol: Anaerobic Microbial Dechlorination Microcosm Study

This protocol outlines the setup for a bench-scale experiment to evaluate the anaerobic bioremediation of PCB-169 in sediment.

1. Microcosm Preparation:

- Source of Inoculum: Obtain anaerobic sediment from a historically PCB-contaminated site, which is likely to contain adapted microbial consortia.

- Microcosm Vials: Use amber glass serum vials (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps.

- Medium Preparation: Prepare a defined anaerobic mineral medium. Deoxygenate the medium by purging with an N₂/CO₂ gas mixture. Add a reducing agent (e.g., sodium sulfide) and a redox indicator (e.g., resazurin) to ensure anaerobic conditions.

- Assembly: In an anaerobic glove box, dispense a known amount of sediment (e.g., 20-50 g) into each vial. Add the anaerobic medium to create a slurry.[13]

2. Experimental Procedure:

- Spiking: Spike the microcosms with a known concentration of PCB-169 dissolved in a carrier solvent (e.g., acetone). Include solvent-only controls.

- Incubation: Crimp seal the vials and incubate them in the dark at a controlled temperature (e.g., 25-30°C) without shaking.

- Sacrificial Sampling: At specified time points (e.g., 0, 4, 8, 16, 32 weeks), sacrifice triplicate vials for analysis.

- Control Vials: Include sterile (autoclaved) controls to account for abiotic losses.

3. Analysis:

- Extraction: Extract the entire contents of each vial (sediment and water) using an appropriate solvent system (e.g., acetone/hexane).

- Cleanup and Quantification: Process the extracts for PCB congener analysis as described in Protocol 7.1.

- Data Evaluation: Monitor the decrease in the concentration of PCB-169 and the concurrent appearance of less-chlorinated dechlorination products over time.

Conclusion

This compound (PCB-169) represents a significant challenge to environmental and human health due to its exceptional persistence, bioaccumulative potential, and dioxin-like toxicity. Its physicochemical properties ensure its longevity and distribution throughout global ecosystems. While degradation is slow, pathways involving photodegradation and, most notably, sequential anaerobic-aerobic microbial action, offer potential avenues for natural and engineered remediation. Understanding these complex processes, supported by robust experimental and analytical protocols as detailed in this guide, is essential for developing effective risk assessment strategies and remediation technologies to mitigate the impact of this persistent organic pollutant.

References

- 1. Sequential anaerobic-aerobic degradation of indigenous PCBs in a contaminated soil matrix - UNT Digital Library [digital.library.unt.edu]

- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. Table 3-9, Apparent Half-lives (Years) of PCB Congeners from Multiple Studies - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pasteur.epa.gov [pasteur.epa.gov]

- 9. Photocatalytic degradation of PCBs in TiO2 aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sequential anaerobic-aerobic biodegradation of PCBs in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sequential Anaerobic-Aerobic Biodegradation of PCBs and PAHs in Phytoremediation Cuttings Using Slurry Reactors and Composters – UHM Water Resources Research Center [wrrc.hawaii.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Bioaccumulation of 3,3',4,4',5,5'-Hexachlorobiphenyl in Food Chains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169) is a highly toxic, dioxin-like polychlorinated biphenyl (PCB) congener that poses a significant threat to ecosystem and human health due to its resistance to degradation and its propensity to bioaccumulate and biomagnify in food chains. This technical guide provides a comprehensive overview of the bioaccumulation of PCB-169, detailing its transfer across trophic levels, the analytical methods for its detection, and the molecular signaling pathways it perturbs. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the analysis of PCB-169 in biological matrices are provided, along with visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its environmental fate and toxicological impact.

Introduction to this compound (PCB-169)

PCB-169 is a coplanar PCB, meaning its two phenyl rings are in the same plane. This structural characteristic allows it to bind with high affinity to the aryl hydrocarbon receptor (AhR), initiating a cascade of toxic effects similar to those of dioxins. Due to its high lipophilicity (love for fats) and resistance to metabolic breakdown, PCB-169 is readily absorbed by organisms and accumulates in their fatty tissues.[1] This leads to its persistence in the environment and its biomagnification as it moves up the food chain, reaching the highest concentrations in top predators, including humans.

Bioaccumulation and Trophic Transfer of PCB-169

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.[2] Biomagnification, also known as bioamplification or biological magnification, is the increasing concentration of a substance, such as a toxic chemical, in the tissues of organisms at successively higher levels in a food chain.

The primary route of exposure to PCB-169 for most organisms is through the consumption of contaminated food.[3] In aquatic environments, PCB-169 partitions from the water and sediment into phytoplankton and other microorganisms at the base of the food web. These are then consumed by zooplankton, which are in turn eaten by small fish. This process continues up the food chain, with the concentration of PCB-169 increasing at each trophic level. A similar process occurs in terrestrial food chains, where PCB-169 in soil and plants is transferred to herbivores and then to carnivores.

Quantitative Data on PCB-169 Bioaccumulation

The following tables summarize quantitative data on PCB-169 concentrations in various environmental and biological samples from different studies. It is important to note that data for PCB-169 is often reported as part of a larger analysis of multiple PCB congeners, and direct comparisons between studies can be challenging due to differences in methodologies, locations, and the specific food chains studied.

Table 1: PCB-169 Concentrations in a Terrestrial Food Web (Grassland Ecosystem)

| Trophic Level | Sample Type | Concentration (pg TEQ/g) | Reference |

| 1 | Vegetation | Not Reported | [4] |

| 2 | Mouse | Not Reported | [4] |

| 3 | Snake | Not Reported | [4] |

| 4 | Animal Hair (General) | 0.00001 | [4] |

Note: Data from this study is presented as toxic equivalents (TEQs), which represent the combined toxicity of dioxin-like compounds relative to the most toxic dioxin, 2,3,7,8-TCDD. While this indicates the potential for toxic effects, it is not a direct measure of PCB-169 concentration.

Table 2: PCB-169 Concentrations in Various Biological Samples

| Organism | Tissue Type | Concentration Range (pg/g wet weight) | Location | Reference |

| Pork | 0.013 - 0.872 | Shenzhen | [5] | |

| Beef | 0.013 - 0.872 | Shenzhen | [5] | |

| Fish | 0.013 - 0.872 | Shenzhen | [5] | |

| Shrimp | 0.013 - 0.872 | Shenzhen | [5] | |

| Human Blood | 13.7 ± 6.78 - 21.1 ± 11.2 (pg/g lipid) | Shenzhen | [5] |

Experimental Protocols for PCB-169 Analysis

The accurate quantification of PCB-169 in environmental and biological samples is critical for assessing exposure and risk. The standard analytical approach involves extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Solid and Semi-Solid Samples (e.g., tissue, sediment, soil):

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane or a hexane/acetone mixture) for an extended period (typically 16-24 hours).

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes from the sample matrix with a smaller volume of solvent.[6]

-

-

Liquid Samples (e.g., water, blood serum):

-

Liquid-Liquid Extraction (LLE): The sample is partitioned with an immiscible organic solvent to extract the PCBs.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the PCBs, which are then eluted with a small volume of solvent.

-

Extract Cleanup

Biological and environmental extracts contain lipids and other compounds that can interfere with GC-MS analysis. Therefore, a thorough cleanup is essential.

-

Lipid Removal:

-

Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique that separates the large lipid molecules from the smaller PCB molecules.

-

Acid Treatment: Concentrated sulfuric acid is used to destroy lipids. This method is effective but can also degrade some PCB congeners if not performed carefully.

-

-

Fractionation:

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The cleaned-up extract is injected into a gas chromatograph, where the individual PCB congeners are separated based on their boiling points and interaction with the chromatographic column (e.g., DB-5ms). The separated congeners then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

-

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): For highly sensitive and selective analysis, especially at trace levels, HRMS or GC-MS/MS are often employed. These techniques provide greater confidence in the identification and quantification of specific congeners like PCB-169.

Mandatory Visualizations

Bioaccumulation of PCB-169 in an Aquatic Food Chain

Caption: Bioaccumulation of PCB-169 in an aquatic food chain.

Experimental Workflow for PCB-169 Analysis

Caption: Experimental workflow for PCB-169 analysis.

Signaling Pathways Affected by PCB-169

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by PCB-169.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway Disruption

Caption: Disruption of PPAR signaling by PCB-169.

Conclusion

This compound (PCB-169) remains a significant environmental and health concern due to its persistence and ability to biomagnify in food chains. Understanding its bioaccumulation dynamics, the methods for its detection, and its molecular mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic or mitigating strategies. This guide provides a foundational resource for professionals in research and drug development, summarizing key quantitative data, detailing analytical protocols, and visualizing the critical signaling pathways affected by this potent toxicant. Further research is needed to obtain more comprehensive, congener-specific data on the bioaccumulation of PCB-169 in various ecosystems to refine risk models and better protect both wildlife and human populations.

References

An In-depth Technical Guide to the Mechanism of Toxicity of 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB-169) is a highly toxic, persistent, and bioaccumulative coplanar polychlorinated biphenyl. Its planarity allows it to adopt a conformation similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), enabling it to act as a potent agonist for the aryl hydrocarbon receptor (AhR). The primary mechanism of PCB-169 toxicity is initiated by its high-affinity binding to and activation of the AhR, which triggers a cascade of downstream signaling events. This activation leads to the altered transcription of a wide array of genes, culminating in a diverse range of toxicological effects, including carcinogenicity, endocrine disruption, reproductive and developmental toxicity, and immunotoxicity. This guide provides a detailed examination of the molecular mechanisms underlying PCB-169 toxicity, supported by quantitative data, experimental protocols, and visual representations of key pathways.

Core Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of PCB-169 are predominantly mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is a well-established mechanism by which PCB-169 exerts its toxic effects.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex, which includes Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP), and p23. Upon binding of a ligand such as PCB-169, the AhR undergoes a conformational change, leading to its dissociation from the chaperone proteins and translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1][2][3]

The induction of these metabolic enzymes, while part of a detoxification response, can also lead to the production of reactive metabolites and oxidative stress. Furthermore, the sustained activation of the AhR pathway by persistent compounds like PCB-169 disrupts normal cellular processes, leading to the wide range of toxicities observed.

Beyond the canonical pathway, non-canonical AhR signaling pathways have also been identified. These can involve interactions with other transcription factors and signaling molecules, such as the estrogen receptor (ER) and Src tyrosine kinase, leading to a broader range of gene regulation and cellular responses.[2][4]

Visualizing the AhR Signaling Pathway

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of PCB-169.

Table 1: AhR Binding Affinity and Potency of PCB-169

| Compound | Relative Potency (REP) vs. TCDD | Toxic Equivalency Factor (TEF) | Reference |

| This compound (PCB-169) | 0.03 | 0.03 | [5] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | [5] |

Note: REP and TEF values are used to compare the dioxin-like toxicity of different compounds relative to TCDD.

Table 2: Dose-Response Data for Selected Toxic Effects of PCB-169

| Species | Exposure Route | Dose | Duration | Effect | Reference |

| Male C57BL/6 Mice | Oral Gavage | 5 mg/kg-bw | 8 weeks (weekly) | Increased liver lipid levels, altered expression of lipid metabolism genes. | [6][7] |

| Male Sprague-Dawley Rats | Intraperitoneal Injection | 1 µmol/kg (326 µg/kg) | Single dose | 42% increase in liver weight, 10-40 fold increase in CYP1A activity. | [8] |

| Hepa-1 Cells | In vitro | 50 nM and 500 nM | 90 minutes | Increased recruitment of AhR to the Cyp1a1 enhancer. | [5] |

Key Toxicological Endpoints and Experimental Protocols

Hepatotoxicity

PCB-169 is a known hepatotoxin, causing effects ranging from liver enlargement and enzyme induction to non-alcoholic fatty liver disease (NAFLD).[6][7][8]

Experimental Protocol: In Vivo Assessment of Hepatotoxicity in Mice [6][7]

-

Animal Model: Male C57BL/6 mice.

-

Acclimatization: 1 week with controlled temperature, humidity, and light/dark cycle.

-

Groups:

-

Control Diet + Vehicle (Corn Oil)

-

Control Diet + PCB-169 (5 mg/kg-bw in corn oil)

-

High-Fat Diet + Vehicle (Corn Oil)

-

High-Fat Diet + PCB-169 (5 mg/kg-bw in corn oil)

-

-

Dosing: Weekly oral gavage for 8 weeks.

-

Endpoint Analysis:

-

Histological Analysis: Liver tissues fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological examination.

-

Gene Expression Analysis (Transcriptomics): RNA is extracted from liver tissue, followed by library preparation and sequencing. Differentially expressed genes related to lipid metabolism (e.g., Pparγ, Fasn, Aacs, Hmgcr, Pparα, Cpt1) are identified.

-

Quantitative PCR (qPCR): To validate the findings from transcriptomics for specific genes of interest.

-

Reproductive and Developmental Toxicity

Exposure to PCB-169 can lead to adverse reproductive outcomes, including reduced fertility and developmental abnormalities in offspring.[9][10][11]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Adapted from OECD TG 416) [12]

-

Animal Model: Typically rats or mice.

-

F0 Generation: Sexually mature males and females are exposed to PCB-169 (e.g., via diet or gavage) for a pre-mating period.

-

Mating: Animals are paired for mating.

-

Gestation and Lactation: Exposure of dams continues throughout gestation and lactation.

-

F1 Generation: Offspring are exposed via gestation and lactation. After weaning, a subset of F1 animals is selected for continued exposure and subsequent mating to produce an F2 generation.

-

Endpoint Analysis:

-

Reproductive Performance: Mating, fertility, gestation length, litter size, and viability of offspring.

-

Growth and Development of Offspring: Body weight, physical development landmarks, and anogenital distance.

-

Organ Weights: Reproductive organs (testes, epididymides, ovaries, uterus) of F0 and F1 adults.

-

Sperm Analysis: Sperm count, motility, and morphology.

-

Histopathology: Microscopic examination of reproductive tissues.

-

Visualizing a Reproductive Toxicity Testing Workflow

Immunotoxicity

PCB-169 can suppress the immune system, leading to increased susceptibility to diseases.[13][14][15]

Experimental Protocol: Assessment of Immunotoxicity [13][15]

-

Animal Model or In Vitro System: Can be assessed in vivo (e.g., mice, rats) or in vitro using peripheral blood mononuclear cells (PBMCs).

-

Exposure: Animals are treated with PCB-169, or PBMCs are exposed in culture.

-

Endpoint Analysis:

-

Lymphocyte Phenotyping: Flow cytometry is used to quantify different lymphocyte populations (e.g., T-cells, B-cells, NK-cells) using cell surface markers (e.g., CD3, CD19, CD56).

-

Functional Assays:

-